molecular formula C15H18N2O B4401592 N-(2-methylquinolin-5-yl)pentanamide

N-(2-methylquinolin-5-yl)pentanamide

Cat. No.: B4401592
M. Wt: 242.32 g/mol
InChI Key: MIWFCZHDIIXBLP-UHFFFAOYSA-N
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Description

N-(2-methylquinolin-5-yl)pentanamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely recognized for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory treatments . The compound this compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which may offer advantages over other quinoline derivatives.

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)pentanamide typically involves the reaction of 2-methylquinoline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-methylquinolin-5-yl)pentanamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

N-(2-methylquinolin-5-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The pathways involved often include the inhibition of key signaling molecules or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2-methylquinolin-5-yl)pentanamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which may confer distinct pharmacological properties and advantages in certain therapeutic applications.

Properties

IUPAC Name

N-(2-methylquinolin-5-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-4-8-15(18)17-14-7-5-6-13-12(14)10-9-11(2)16-13/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWFCZHDIIXBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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